
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
The compound 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone with potential applications in various fields of chemistry and pharmacology. While the specific compound has not been directly studied in the provided abstracts, related compounds with similar structural motifs have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone.
Synthesis Analysis
The synthesis of halogenated aromatic ketones can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve high yields and purity. For instance, the synthesis of enantiomerically pure diarylethanes, as described in Abstract 2, involves a 7-step procedure starting from a related halogenated ketone. This process includes a key resolution step using crystallization of ester derivatives, indicating the potential for similar approaches in the synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions suggests a possible synthetic route for the target compound, with the potential for further functional group modifications .
Molecular Structure Analysis
The molecular structure of halogenated aromatic ketones is characterized by the presence of electron-withdrawing halogen atoms, which can influence the electronic properties of the molecule. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been determined by single-crystal X-ray diffraction, revealing a triclinic crystal system with specific geometric parameters and intramolecular hydrogen bonding . These findings provide a basis for understanding the structural characteristics of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, which may also exhibit similar intramolecular interactions and crystal packing motifs.
Chemical Reactions Analysis
The reactivity of halogenated aromatic ketones can be influenced by the presence of halogen substituents and other functional groups. For instance, the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicates that halogenated ketones can serve as effective chemical protective groups, although no photolytic phenomena were observed in different solvents . This suggests that 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone may also participate in similar chemical reactions, with its reactivity potentially modulated by the bromo and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic ketones are determined by their molecular structure and electronic configuration. Techniques such as IR, UV-Vis, and mass spectroscopy have been employed to characterize compounds like 1-(5-chloro-2-hydroxyphenyl)ethanone, providing data on melting points, elemental composition, and spectral properties . Theoretical methods, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been used to study the molecular structure and electronic transitions, offering insights into the behavior of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthetic Intermediate: 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone serves as a key intermediate in various synthetic pathways. For instance, it is used in the synthesis of Synephrine, an alkaloid, by brominating 1-(4-hydroxyphenyl)ethanone (Li Yu-feng, 2013).
- Selective α-Monobromination: The compound is involved in the selective α-monobromination of alkylaryl ketones, a process that is efficient, simple, and regioselective, using ionic liquids (W. Ying, 2011).
- Crystal Structure Analysis: The crystal structure of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone derivatives has been studied, revealing their stability and intramolecular interactions (Jian-guo Chang, 2011).
Biological and Pharmaceutical Research
- Antimicrobial Activity: Compounds synthesized from 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone derivatives have been found to possess excellent antimicrobial activities, attributed to the presence of chlorine as a substituent (V.M. Sherekar - et al., 2022).
- Nematicidal Activity: Derivatives of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone have been evaluated for nematicidal activity, particularly against root-knot nematodes, indicating potential agricultural applications (Sumona Kumari et al., 2014).
Material Science and Engineering
- Liquid Crystalline Polyethers: Derivatives of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone have been utilized in the synthesis of liquid crystalline polyethers, a material with potential applications in display technologies and sensors (V. Percec & M. Zuber, 1992).
Safety And Hazards
Zukünftige Richtungen
Given the broad range of applications of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone in various fields of research and industry, future directions could involve exploring its potential uses in medicinal chemistry, particularly given the known biological activities of structurally similar compounds .
Eigenschaften
IUPAC Name |
2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLAMYFEVPMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373611 | |
| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
CAS RN |
52727-99-8 | |
| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


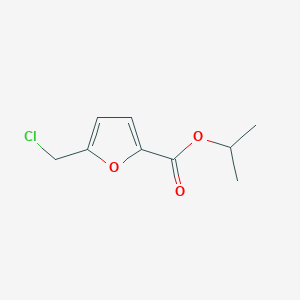
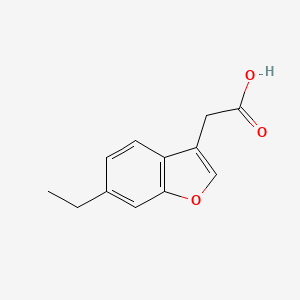
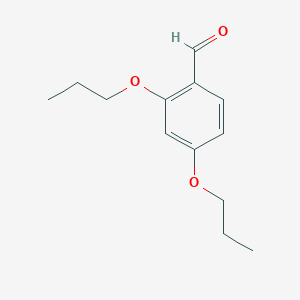
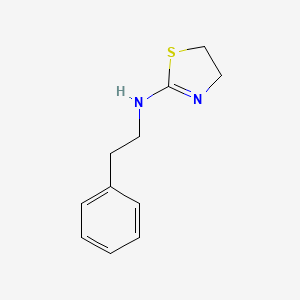
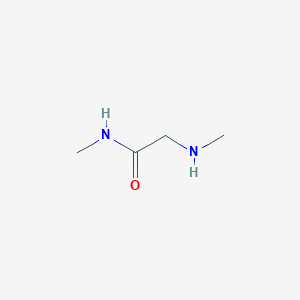
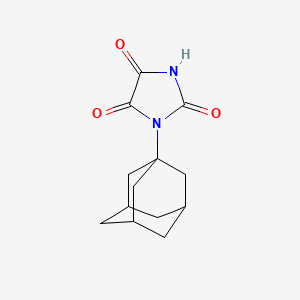

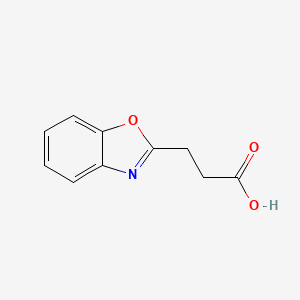
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)



